![molecular formula C21H26N2O4 B12462071 N-[3-(butanoylamino)phenyl]-3,5-diethoxybenzamide](/img/structure/B12462071.png)
N-[3-(butanoylamino)phenyl]-3,5-diethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-butanamidophenyl)-3,5-diethoxybenzamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a butanamide group attached to a phenyl ring, which is further connected to a benzamide structure substituted with two ethoxy groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-butanamidophenyl)-3,5-diethoxybenzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Butanamide Intermediate: The initial step involves the reaction of 3-aminophenylbutanamide with an appropriate reagent to form the butanamide intermediate.
Coupling Reaction: The butanamide intermediate is then coupled with 3,5-diethoxybenzoic acid or its derivatives under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain N-(3-butanamidophenyl)-3,5-diethoxybenzamide in high purity.
Industrial Production Methods
Industrial production of N-(3-butanamidophenyl)-3,5-diethoxybenzamide may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact.
化学反応の分析
Types of Reactions
N-(3-butanamidophenyl)-3,5-diethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
N-(3-butanamidophenyl)-3,5-diethoxybenzamide has diverse applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may serve as a probe or ligand in biochemical assays to investigate protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with desired properties.
作用機序
The mechanism of action of N-(3-butanamidophenyl)-3,5-diethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-(3-butanamidophenyl)-5-chloro-2-methoxybenzamide
- N-(3-butanamidophenyl)butanamide
- (2R)-N-(3-butanamidophenyl)-2-(3-methylphenoxy)butanamide
Uniqueness
N-(3-butanamidophenyl)-3,5-diethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of ethoxy groups may influence its solubility, reactivity, and interaction with molecular targets compared to similar compounds.
特性
分子式 |
C21H26N2O4 |
|---|---|
分子量 |
370.4 g/mol |
IUPAC名 |
N-[3-(butanoylamino)phenyl]-3,5-diethoxybenzamide |
InChI |
InChI=1S/C21H26N2O4/c1-4-8-20(24)22-16-9-7-10-17(13-16)23-21(25)15-11-18(26-5-2)14-19(12-15)27-6-3/h7,9-14H,4-6,8H2,1-3H3,(H,22,24)(H,23,25) |
InChIキー |
KNJYTUOBPVISFA-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=CC(=C2)OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


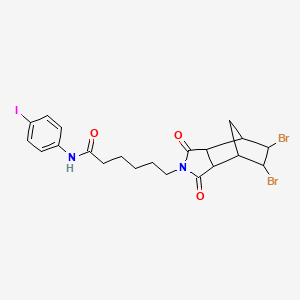
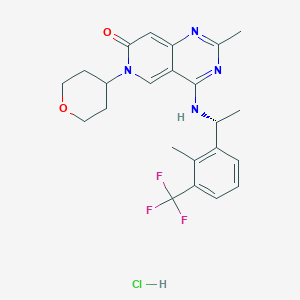

![ethyl 2-[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate](/img/structure/B12462004.png)
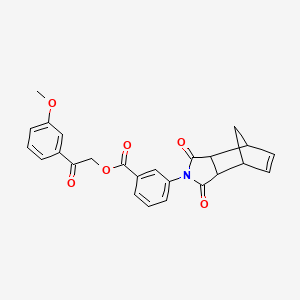
![1-(4-chlorophenyl)-1-oxopropan-2-yl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12462013.png)
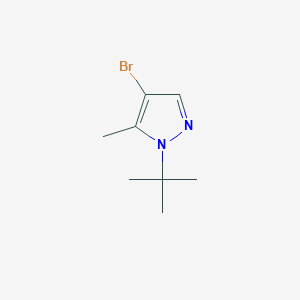
![N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B12462020.png)
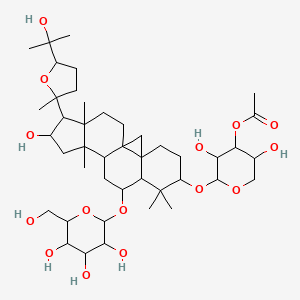
![2-oxo-2-(thiophen-2-yl)ethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B12462031.png)
![5-Bromo-2-methyl-[1,3]oxazolo[5,4-B]pyridine](/img/structure/B12462047.png)
![(1R,2S)-2-[(4-carbamoylphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12462050.png)
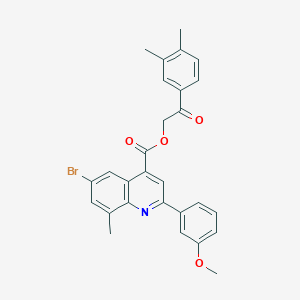
![N~2~-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)glycinamide](/img/structure/B12462068.png)
